tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate
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Overview
Description
tert-Butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate: is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the tert-butyl carbamate group. One common approach is to start with the synthesis of the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The oxane moiety can be introduced via an etherification reaction. Finally, the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate can undergo a variety of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different products, depending on the reducing agent and conditions used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .
Medicine
Its unique structural features may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents .
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can lead to materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. The oxane moiety can also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-[5-(oxan-2-yl)-1,2,4-thiadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
tert-Butyl N-[2-[5-(oxan-2-yl)-1,2,4-triazol-3-yl]ethyl]-N-propan-2-ylcarbamate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate lies in its combination of the oxadiazole ring and the oxane moiety. This combination provides a unique set of chemical and physical properties that can be exploited in various applications. The presence of the tert-butyl carbamate group also adds to its stability and reactivity .
Properties
IUPAC Name |
tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4/c1-12(2)20(16(21)23-17(3,4)5)10-9-14-18-15(24-19-14)13-8-6-7-11-22-13/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKZBHWFQNVYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=NOC(=N1)C2CCCCO2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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